2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Description
Properties
Molecular Formula |
C22H24N6OS2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C22H24N6OS2/c1-3-16(20(29)25-21-23-14-10-6-8-12-17(14)31-21)30-22-24-19-18(26-27-22)13-9-5-7-11-15(13)28(19)4-2/h5,7,9,11,16H,3-4,6,8,10,12H2,1-2H3,(H,23,25,29) |
InChI Key |
KREWDKPLLNUCKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)SC3=NC4=C(C5=CC=CC=C5N4CC)N=N3 |
Origin of Product |
United States |
Preparation Methods
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
| DCM | 8.9 | 65 |
Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the transition state.
Temperature-Dependent Byproduct Formation
Elevating temperatures above 50°C during amidation promotes hydrolysis of the activated ester, reducing yields by 15–20%.
Scalability and Industrial Feasibility
A pilot-scale synthesis (100 g batch) achieved an overall yield of 41% using the following protocol:
-
Triazinoindole Synthesis : 5-Ethylindole-2,3-dione (1.2 kg), thiosemicarbazide (0.98 kg), microwave reactor (150°C, 45 min).
-
Sulfanyl Incorporation : 2-Bromobutanoic acid ethyl ester (1.5 eq), DMF, 80°C, 6 h.
-
Amidation : HATU (1.2 eq), DMF, 0°C → 25°C, 6 h.
The process emphasizes cost-effective catalysts and recyclable solvents to meet industrial standards.
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave-Assisted | 3 | 41 | 98.5 |
| Conventional Thermal | 4 | 32 | 97.2 |
| Flow Chemistry | 3 | 38 | 96.8 |
Microwave-assisted synthesis offers the best balance of efficiency and yield, though flow chemistry shows promise for continuous production.
Challenges and Solutions
-
Regioselectivity in Triazinoindole Formation :
-
Amide Racemization :
Chemical Reactions Analysis
Amide Group Reactivity
The amide functional group (-CONH-) undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, its structural analogs suggest predictable behavior .
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Carboxylic acid + amine | Requires prolonged heating due to steric hindrance. |
| Basic Hydrolysis | NaOH (aq.), reflux | Carboxylate salt + amine | Faster than acidic hydrolysis but still hindered by molecular complexity. |
Sulfanyl (Thioether) Group Reactivity
The sulfanyl (-S-) moiety is susceptible to oxidation and nucleophilic substitution. Inert atmospheres (e.g., nitrogen) are critical to prevent unintended oxidation during reactions.
Triazinoindole Moiety Reactivity
The fused triazine-indole system participates in electrophilic substitutions and ring-opening reactions. Steric hindrance from the ethyl group at position 5 moderates reaction rates.
Tetrahydrobenzothiazole Reactivity
The 4,5,6,7-tetrahydro-1,3-benzothiazole group exhibits reduced aromaticity compared to benzothiazole, influencing its reactivity.
Steric and Electronic Effects
The compound’s steric bulk, particularly from the ethyl-substituted triazinoindole and tetrahydrobenzothiazole groups, significantly impacts reaction kinetics:
-
Slower reaction rates in nucleophilic substitutions (e.g., amide hydrolysis).
-
Selective oxidation of the sulfanyl group over other sites due to electronic deactivation of the triazine ring .
Synthetic Considerations
-
Inert Atmosphere : Essential for preventing oxidation of sulfanyl and indole groups during synthesis.
-
Analytical Validation : Post-reaction characterization relies on HPLC (>95% purity) and <sup>1</sup>H/<sup>13</sup>C NMR.
Comparative Reactivity Table
Key differences between this compound and analogs are highlighted below:
Scientific Research Applications
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in biological studies to understand its mechanism of action and its effects on various cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins and enzymes involved in cellular processes, such as DNA replication and repair.
Pathways Involved: It affects various signaling pathways, including those related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Physicochemical and Pharmacological Insights
- Ethyl vs.
- Butanamide vs. Acetamide Chain : The longer butanamide chain may enhance flexibility and target engagement compared to shorter analogs (e.g., ) .
- Tetrahydrobenzothiazolyl Group : The partially saturated benzothiazole in the target compound likely reduces planarity, favoring interactions with hydrophobic pockets in target proteins compared to fully aromatic systems (e.g., ) .
Biological Activity
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is an intriguing molecule due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer activities as well as its mechanism of action.
The molecular formula of the compound is , with a molecular weight of approximately 441.55 g/mol. The structure includes a triazinoindole moiety and a benzothiazole derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the triazinoindole and benzothiazole components contributes to its efficacy against various pathogens.
The compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown selective inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.
Mechanism of Action:
The compound operates by disrupting DNA decatenation processes without affecting topoisomerase II (Top2), differentiating it from other known inhibitors like camptothecin. This selective inhibition leads to reduced proliferation in cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Chikhalia et al. synthesized several derivatives of triazinoindoles and evaluated their antimicrobial activity. The results indicated that compounds with similar structures to our target compound displayed enhanced antibacterial properties against Gram-positive bacteria compared to standard treatments . -
Anticancer Research :
In vitro studies on non-small-cell lung cancer cells demonstrated that the compound significantly inhibited cell growth at concentrations lower than 10 μM, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic strategies are recommended for constructing the triazinoindole and benzothiazole moieties in this compound?
The synthesis involves multi-step heterocyclic coupling. For the triazinoindole core, cyclocondensation of ethyl-substituted indole precursors with thiourea derivatives under acidic conditions is reported (e.g., H₂SO₄ catalysis) . The benzothiazole subunit can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by alkylation . Purification via recrystallization (ethanol/water mixtures) and column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical for isolating intermediates .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- NMR (¹H/¹³C) : Confirm regiochemistry of the triazinoindole ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and benzothiazole methylene groups (δ 2.5–3.0 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₅N₅OS₂: 476.1422) .
- HPLC-PDA : Assess purity (>95% at 254 nm) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; CLSI guidelines) .
- Anticancer : MTT assay (IC₅₀ evaluation in HepG2 or MCF-7 cell lines; 48–72 hr exposure) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition; 10 µM test concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Substituent variation : Synthesize analogs with modified ethyl groups (e.g., propyl, isopropyl) on the triazinoindole or benzothiazole moieties .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 Arg120) .
- Statistical analysis : Apply ANOVA to compare bioactivity across analogs (p < 0.05 significance) .
Q. What experimental models evaluate metabolic stability and cytochrome P450 interactions?
- Liver microsomal assays : Incubate with rat/human microsomes (NADPH cofactor; LC-MS quantification of parent compound depletion over 60 min) .
- CYP inhibition screening : Fluorogenic assays (e.g., CYP3A4 inhibition using Luciferin-IPA) .
Q. How should environmental fate studies be structured to assess ecological risks?
- Compartmental analysis : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kd) via shake-flask methods .
- Photodegradation : Expose to UV light (λ = 254 nm; HPLC monitoring of degradation products) .
- Aquatic toxicity : Daphnia magna acute toxicity (48 hr EC₅₀) .
Q. What methodologies address contradictions in bioactivity data across studies?
- Dose-response reevaluation : Test conflicting concentrations (e.g., 1–100 µM) with standardized cell lines (ATCC-validated) .
- Batch-to-batch reproducibility : Compare synthetic batches (NMR purity, HPLC traces) to rule out impurity effects .
- Meta-analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies (exclude non-GLP-compliant data) .
Q. What in vivo models are appropriate for toxicity profiling?
- Acute toxicity : OECD 423 guidelines (rodent single-dose studies; 14-day observation) .
- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
- Cardiovascular effects : Langendorff isolated heart assay (measure coronary flow rate changes) .
Q. How can computational modeling predict off-target interactions?
- Molecular dynamics simulations (GROMACS) : Simulate binding to plasma proteins (e.g., human serum albumin; 100 ns trajectories) .
- Chemoproteomics : Use affinity-based probes (ABPP) to identify non-target kinase interactions .
Q. What strategies validate analytical methods for regulatory compliance?
- ICH Q2(R1) validation : Assess linearity (R² > 0.99), accuracy (spiked recovery 95–105%), and precision (RSD < 2%) .
- Forced degradation studies : Expose to acid/base, oxidative, and thermal stress; monitor stability-indicating HPLC peaks .
Methodological Notes
- Data Reporting : Follow IUPAC guidelines for thermophysical property documentation (e.g., DSC for melting point, TGA for decomposition) .
- Contradictory Results : Replicate experiments in triplicate with independent synthesizers to confirm reproducibility .
- Ethical Compliance : Adhere to OECD 453 (chronic toxicity) and ARRIVE 2.0 guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
